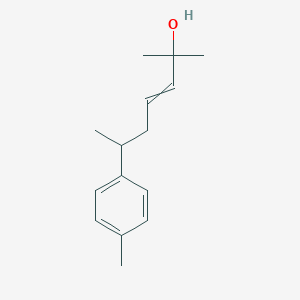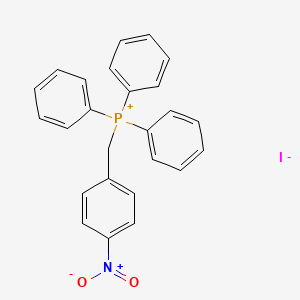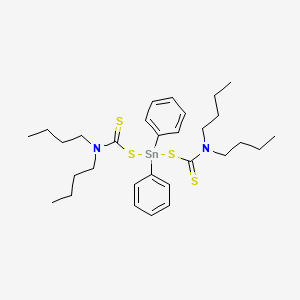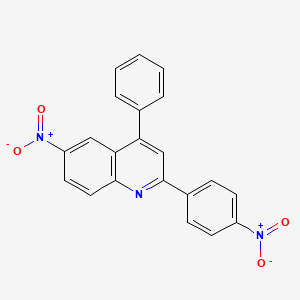
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of nitro groups at the 6 and 4 positions, which significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- can be achieved through various synthetic routes. One common method involves the one-pot, three-component condensation of aryl glyoxal monohydrates, 4-hydroxyquinolin-2(1H)-one, and 3-nitroaniline using sodium alginate as a biopolymeric catalyst. This reaction is carried out in a water/ethanol (1:1) mixture under mild conditions, resulting in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green solvents and biodegradable catalysts like sodium alginate is preferred to minimize environmental impact and ensure economic viability .
化学反応の分析
Types of Reactions
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amino-substituted quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential use as an antimicrobial or anticancer agent .
類似化合物との比較
Similar Compounds
Quinoline, 6-nitro-2,4-diphenyl-: Similar structure but lacks the 4-nitrophenyl group.
Quinoline, 6-nitro-2-(4-methylphenyl)-4-phenyl-: Similar structure but has a methyl group instead of a nitro group at the 4-position.
Uniqueness
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is unique due to the presence of two nitro groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other quinoline derivatives .
特性
CAS番号 |
71858-16-7 |
|---|---|
分子式 |
C21H13N3O4 |
分子量 |
371.3 g/mol |
IUPAC名 |
6-nitro-2-(4-nitrophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H13N3O4/c25-23(26)16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(24(27)28)10-11-20(19)22-21/h1-13H |
InChIキー |
KPWCDOXDTCAARC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


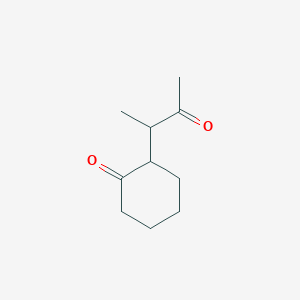
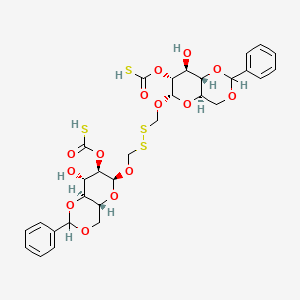
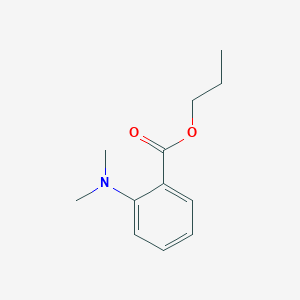
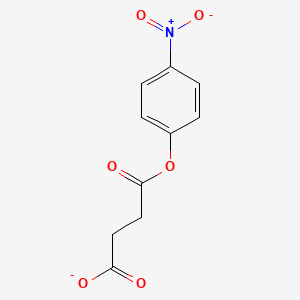
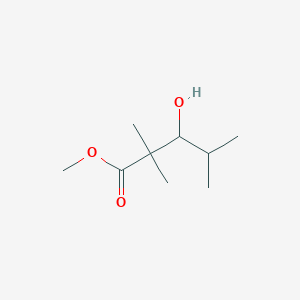
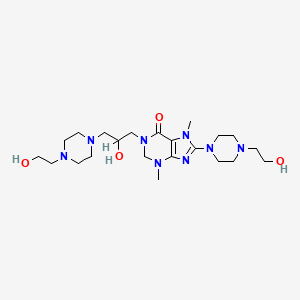
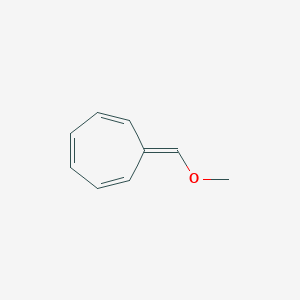
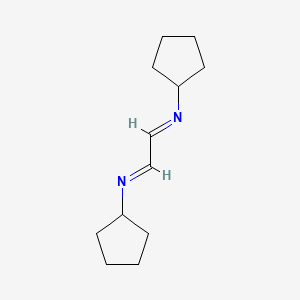
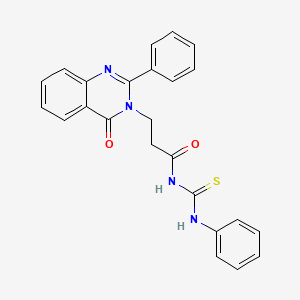
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)
